molecular formula C20H25FN4O2 B4919321 2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide

2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide

Cat. No.: B4919321
M. Wt: 372.4 g/mol
InChI Key: KDWDFKCAYLWJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FEPP, and it is a synthetic molecule that has been designed to target specific biological pathways in the body.

Mechanism of Action

FEPP acts by targeting specific biological pathways in the body, including the GABAergic and glutamatergic systems. It has been shown to modulate the activity of these systems, leading to its neuroprotective and anticancer effects. FEPP also has an effect on the immune system, leading to its potential applications in autoimmune diseases.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects in the body. It has been shown to cross the blood-brain barrier, leading to its neuroprotective effects. FEPP also has an effect on the immune system, leading to its potential applications in autoimmune diseases. In cancer cells, FEPP has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of FEPP is its potential applications in various fields, including neuroscience, cancer research, and drug discovery. FEPP also has a high degree of selectivity, meaning that it can target specific biological pathways without affecting other systems in the body. However, one of the limitations of FEPP is its relatively low solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on FEPP. One direction is to further investigate its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to develop new drugs based on FEPP with improved efficacy and fewer side effects. Finally, there is potential for FEPP to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of FEPP involves the reaction of 2-(4-ethyl-1-piperazinyl) acetamide with 2-(2-fluorophenoxy)-3-pyridinylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

FEPP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FEPP has been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, FEPP has been shown to inhibit the growth of cancer cells and can be used as a potential chemotherapeutic agent. In drug discovery, FEPP has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-2-24-10-12-25(13-11-24)15-19(26)23-14-16-6-5-9-22-20(16)27-18-8-4-3-7-17(18)21/h3-9H,2,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDFKCAYLWJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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